In-Depth Technical Guide to the Discovery and Synthesis of STING Agonist-18
In-Depth Technical Guide to the Discovery and Synthesis of STING Agonist-18
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of STING (Stimulator of Interferon Genes) agonist-18, a novel small molecule designed for targeted immunotherapy, particularly in the context of antibody-drug conjugates (ADCs).
Introduction to STING Agonists in Cancer Immunotherapy
The STING signaling pathway is a critical component of the innate immune system responsible for detecting cytosolic DNA, a danger signal associated with viral infections and cellular damage, including that which occurs in cancer cells.[1][2] Activation of STING triggers a cascade of signaling events, culminating in the production of type I interferons (IFN-I) and other pro-inflammatory cytokines.[3][4] This, in turn, bridges innate and adaptive immunity, leading to the activation of dendritic cells, priming of cytotoxic T lymphocytes, and the generation of a robust anti-tumor immune response.[5]
Small molecule STING agonists have emerged as a promising class of cancer immunotherapeutics. By mimicking the natural STING ligand, 2'3'-cyclic GMP-AMP (cGAMP), these synthetic molecules can potently activate the STING pathway, turning "cold" tumors with a non-immunogenic microenvironment into "hot," inflamed tumors that are susceptible to immune-mediated destruction.
The Discovery of STING Agonist-18
STING agonist-18, also referred to as compound 1a in patent literature, was developed as a potent and selective non-cyclic dinucleotide STING agonist. A key innovation in its design was the incorporation of chemical features suitable for conjugation to antibodies, enabling its use as a payload in ADCs. This targeted delivery strategy aims to concentrate the STING agonist at the tumor site, thereby maximizing its therapeutic efficacy while minimizing systemic immune-related adverse events.
The chemical structure of STING agonist-18 is 4-(2-((2,4-dichlorophenyl)-5-((4-(4-methylpiperazin-1-yl)piperidin-1-yl)methyl)-1H-imidazol-1-yl)methyl)-5-methoxyphenyl)isoxazol-3-ol .
Synthesis of STING Agonist-18
The synthesis of STING agonist-18 is a multi-step process that involves the construction of the substituted imidazole and isoxazole heterocyclic cores, followed by their coupling. The following is a plausible synthetic route based on established organic chemistry principles and information from related syntheses.
Experimental Protocol: Synthesis of STING Agonist-18
Part A: Synthesis of the Imidazole Core
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Step 1: Synthesis of 2-(2,4-dichlorophenyl)-1H-imidazole-5-carbaldehyde. This intermediate can be prepared from 2,4-dichlorobenzaldehyde and 1,2-diaminoethane to form the di-hydroimidazole, which is then oxidized to the imidazole. Subsequent formylation at the C5 position can be achieved using a Vilsmeier-Haack reaction.
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Step 2: Reductive amination with 1-methyl-4-aminopiperidine. The imidazole-5-carbaldehyde is reacted with 1-methyl-4-aminopiperidine in the presence of a reducing agent such as sodium triacetoxyborohydride to form the key intermediate, (2-(2,4-dichlorophenyl)-1H-imidazol-5-yl)methyl)(4-(4-methylpiperazin-1-yl)piperidin-1-yl)methane.
Part B: Synthesis of the Isoxazole Core
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Step 3: Synthesis of 4-(hydroxymethyl)-2-methoxyphenol. This starting material can be synthesized from vanillin through reduction of the aldehyde group.
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Step 4: O-alkylation. The phenolic hydroxyl group is alkylated with a suitable haloacetonitrile, such as bromoacetonitrile, in the presence of a base to yield 2-(4-(hydroxymethyl)-2-methoxyphenoxy)acetonitrile.
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Step 5: Isoxazole formation. The nitrile is converted to an amidoxime by reaction with hydroxylamine. Subsequent cyclization with a suitable reagent, such as a formic acid equivalent, under dehydrating conditions yields the 4-((3-hydroxyisoxazol-4-yl)methoxy)-3-methoxybenzyl alcohol.
Part C: Final Assembly
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Step 6: Mitsunobu reaction. The imidazole core from Part A is coupled with the isoxazole core from Part B via a Mitsunobu reaction, where the free N-H of the imidazole displaces the hydroxyl group of the benzyl alcohol on the isoxazole moiety.
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Step 7: Deprotection. If any protecting groups were used during the synthesis, a final deprotection step is carried out to yield STING agonist-18.
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Purification. The final compound is purified by column chromatography to achieve high purity.
Biological Activity and Evaluation
The biological activity of STING agonist-18 is primarily assessed by its ability to activate the STING pathway and induce downstream signaling and cytokine production.
Quantitative Data for STING Agonist Activity
| Assay | Cell Line | Readout | EC50 (nM) | Reference |
| STING Activation (Luciferase Reporter) | THP1-Dual™ ISG | ISG-Luciferase | 10-100 | (Estimated) |
| IFN-β Production (ELISA) | Human PBMCs | Secreted IFN-β | 50-250 | (Estimated) |
| In vivo Tumor Growth Inhibition | Syngeneic Mouse Model | Tumor Volume | - |
Note: Specific EC50 values for STING agonist-18 are proprietary and not publicly available. The values presented are estimations based on the activity of similar non-cyclic dinucleotide STING agonists reported in the literature.
Experimental Protocols for Biological Assays
STING Activation Reporter Assay
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Cell Culture: THP1-Dual™ ISG reporter cells, which contain an integrated IFN-stimulated response element (ISRE)-inducible secreted luciferase reporter gene, are cultured according to the manufacturer's instructions.
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Compound Treatment: Cells are seeded in 96-well plates and treated with serial dilutions of STING agonist-18 for 18-24 hours.
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Luciferase Measurement: The activity of the secreted luciferase in the cell culture supernatant is measured using a commercially available luciferase assay system and a luminometer.
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Data Analysis: The EC50 value is calculated by fitting the dose-response curve to a four-parameter logistic equation.
IFN-β Production ELISA
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Cell Culture and Treatment: Human peripheral blood mononuclear cells (PBMCs) are isolated from healthy donors and cultured. The cells are then treated with various concentrations of STING agonist-18 for 24 hours.
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Supernatant Collection: The cell culture supernatant is collected and centrifuged to remove any cellular debris.
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ELISA: The concentration of IFN-β in the supernatant is quantified using a commercially available human IFN-β ELISA kit according to the manufacturer's protocol.
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Data Analysis: A standard curve is generated using recombinant human IFN-β, and the concentration of IFN-β in the samples is determined by interpolation from the standard curve.
In Vivo Anti-Tumor Efficacy Study
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Tumor Implantation: Syngeneic tumor cells (e.g., CT26 colon carcinoma) are implanted subcutaneously into immunocompetent mice.
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Treatment: Once tumors reach a palpable size, mice are treated with STING agonist-18 (often formulated for systemic or intratumoral administration) or a vehicle control. In the context of an ADC, the conjugate would be administered intravenously.
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Tumor Measurement: Tumor volume is measured periodically using calipers.
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Data Analysis: Tumor growth curves are plotted, and the anti-tumor efficacy is evaluated by comparing the tumor growth in the treated groups to the control group.
Signaling Pathways and Experimental Workflows
STING Signaling Pathway
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Protocol to induce and assess cGAS-STING pathway activation in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. The STING agonist IMSA101 enhances chimeric antigen receptor T cell function by inducing IL-18 secretion - PMC [pmc.ncbi.nlm.nih.gov]
